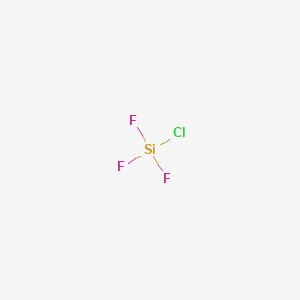

![molecular formula C8H9NO3S B081120 Ethanol, 2-[(4-nitrophenyl)thio]- CAS No. 13287-76-8](/img/structure/B81120.png)

Ethanol, 2-[(4-nitrophenyl)thio]-

Overview

Description

Ethanol, 2-[(4-nitrophenyl)thio]- is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is also known as NPTS-ethanol and is a derivative of nitrophenylthioether.

Scientific Research Applications

Synthesis and Chemical Reactions

- Convenient Synthesis Techniques : A study presented a convenient one-step synthesis method for ethyl 2-(4-nitrophenyl)-3,4-disubstituted and c-fused thiophene-5-carboxylates, demonstrating the compound's utility in organic synthesis Rangnekar & Mavlankar, 1991.

- Kinetics of Pyridinolysis : The kinetics and mechanisms of the pyridinolysis of S-4-nitrophenyl 4-X-substituted thiobenzoates in aqueous ethanol were studied, providing insights into reaction pathways and the influence of substituents Castro et al., 2004.

- Ultrasound Effects on Hydrolysis : Research into the base-catalyzed hydrolysis of 4-nitrophenyl acetate in aqueous ethanol under ultrasound demonstrated the influence of solvent interactions on reaction rates Salmar et al., 2006.

Reaction Mechanisms and Catalysis

- Aminolysis and Pyridinolysis : Studies on the aminolysis and pyridinolysis of O-aryl S-(4-nitrophenyl) thiocarbonates in aqueous ethanol provided detailed kinetic analysis and insights into the mechanism, showcasing the compound's role in understanding reaction intermediates Castro et al., 2008.

- Enantioselective Catalysis : Research on catalysts for the asymmetric Henry reaction highlighted the role of 4-nitrobenzaldehyde derivatives in achieving high yields and enantioselectivities, underscoring the importance of such compounds in synthetic chemistry Constable et al., 2009.

Structural Studies

- Crystal Structure Analysis : The crystal structure of a molecular complex involving 3-[1-(4-nitrophenyl)-3-oxobutyl]-4-hydroxychromen-2-one with ethanol was determined, showcasing the compound's utility in structural chemistry Kochetov & Kuz’mina, 2007.

Mechanism of Action

Target of Action

The primary targets of 2-Hydroxyethyl 4-nitrophenyl sulfide are cysteine residues in proteins . These residues play a crucial role in protein structure and function, often forming disulfide bonds that help maintain the three-dimensional structure of proteins.

Mode of Action

2-Hydroxyethyl 4-nitrophenyl sulfide interacts with its targets by reacting with cysteine residues in proteins , leading to the formation of a covalent adduct . This interaction can alter the structure and function of the protein, potentially leading to changes in cellular processes.

Result of Action

The molecular and cellular effects of 2-Hydroxyethyl 4-nitrophenyl sulfide’s action are largely dependent on the specific proteins it targets. By forming a covalent adduct with cysteine residues, it could potentially alter protein function, leading to changes in cellular signaling, metabolism, or other processes .

Properties

IUPAC Name |

2-(4-nitrophenyl)sulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYZERYSWJUUJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065398 | |

| Record name | Ethanol, 2-[(4-nitrophenyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13287-76-8 | |

| Record name | 2-[(4-Nitrophenyl)thio]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13287-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-((4-nitrophenyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013287768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[(4-nitrophenyl)thio]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-[(4-nitrophenyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[2,5-dichloro-4-[4-[2,5-dichloro-4-[2-(3-hydroxynaphthalene-2-carbonyl)iminohydrazinyl]phenyl]phenyl]phenyl]hydrazinylidene]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81038.png)

![7-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B81040.png)

![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B81045.png)

![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, salt with 4-methylbenzenesulfonic acid (1:1)](/img/structure/B81062.png)

![2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-](/img/structure/B81063.png)